Differential Tolerance Development in Sleep Architecture Modulation: Cericlamine vs. Amoxapine
In a direct head-to-head comparison, cericlamine and amoxapine exhibited divergent effects on paradoxical sleep (PS) tolerance during 14-day chronic administration in rats [1]. Amoxapine induced a sustained decrease in PS throughout the treatment period, whereas cericlamine demonstrated partial tolerance to its PS-inhibitory effect [1]. Furthermore, a rebound of PS occurred exclusively upon cericlamine withdrawal, a phenomenon not observed with amoxapine [1]. This differential temporal profile distinguishes cericlamine's serotonergic modulation from amoxapine's mixed noradrenergic and serotonergic antagonism.
| Evidence Dimension | Sustained effect on paradoxical sleep (PS) during chronic treatment |
|---|---|
| Target Compound Data | Partial tolerance to PS inhibition after 14-day chronic treatment; PS rebound on withdrawal day 1 |
| Comparator Or Baseline | Amoxapine: Sustained PS inhibition throughout 14-day treatment; no PS rebound observed |
| Quantified Difference | Qualitative divergence in tolerance development and withdrawal rebound |
| Conditions | Rat model; 14-day i.p. administration (cericlamine: 1, 8, 16, 32 mg/kg; amoxapine: 1, 5, 10 mg/kg) |
Why This Matters
This distinction is critical for researchers studying chronic SSRI effects on sleep architecture, where cericlamine provides a unique model of tolerance development not replicated by amoxapine.
- [1] Maudhuit, C., Jolas, T., Lainey, E., Hamon, M., & Adrien, J. (1994). Effects of acute and chronic treatment with amoxapine and cericlamine on the sleep-wakefulness cycle in the rat. Neuropharmacology, 33(8), 1017-1025. View Source
